(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine
Description
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is a secondary amine featuring a branched alkyl chain (3-methylpentan-2-yl) and an unsaturated allyl (prop-2-en-1-yl) substituent. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-methyl-N-prop-2-enylpentan-2-amine |
InChI |
InChI=1S/C9H19N/c1-5-7-10-9(4)8(3)6-2/h5,8-10H,1,6-7H2,2-4H3 |
InChI Key |
RMOFHVVHILINLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC=C |
Origin of Product |
United States |
Preparation Methods
Alkylation Reactions
Alkylation reactions involve the addition of an alkyl group to an amine. For This compound , this could involve reacting a prop-2-en-1-yl halide with a 3-methylpentan-2-yl amine in the presence of a base.
Hydroamination
Hydroamination reactions involve the direct addition of an amine to an alkene. This method could be used to synthesize This compound by reacting 3-methylpentan-2-yl amine with prop-2-en-1-yl in the presence of a catalyst.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Branched alkane and alkenyl amine | Complex reactivity due to branching |
| Methyl(2-methylprop-2-en-1-yl)amine | Methyl group and alkenyl amine | Simpler structure, less steric hindrance |
| Isobutylamine | Straight-chain structure | More linear, less steric hindrance |
| Sec-butylamine | Secondary amine | Different branching pattern |
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky structure of the compound can influence its binding affinity and specificity, making it a valuable tool in the study of enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table compares (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine with structurally similar amines, focusing on substituents, molecular properties, and functional attributes:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | 3-Methylpentan-2-yl, prop-2-en-1-yl | C₉H₁₇N | 139.24 | Hypothesized lipophilicity and reactivity | - |
| Allithiamine | Prop-2-en-1-yl disulfide, thiamine | C₁₃H₁₈N₄O₂S₂ | 350.44 | Antioxidant activity, H₂S donor | |
| Diallylamine (bis(prop-2-en-1-yl)amine) | Two prop-2-en-1-yl groups | C₆H₁₁N | 97.16 | Organic synthesis intermediate | |
| N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine | Benzyl, 3-fluorophenyl, prop-2-ynyl | C₁₆H₁₃FN | 238.29 | Palladium-catalyzed synthesis (67% yield) | |
| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | Furan-2-ylmethyl, methyl, allyl | C₉H₁₃NO | 151.21 | High-purity agrochemical/pharmaceutical precursor |
Biological Activity
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C₉H₁₅N. This compound is classified as a hindered amine, characterized by its bulky structure, which significantly influences its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and enzyme interactions.
The compound features both a branched alkyl group and an allyl group, contributing to its unique reactivity profile. The synthesis typically involves the reaction of 3-methylpentan-2-amine with prop-2-en-1-yl halides under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to optimize yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological properties due to its hindered amine structure. The steric hindrance may enhance its binding affinity towards various biological targets, including enzymes and receptors.
The mechanism of action involves interactions with molecular targets through enzyme inhibition or receptor modulation. The bulky structure may allow for selective binding, enhancing the compound's efficacy in pharmacological applications.
Enzyme Inhibition Studies
Several studies have investigated the enzyme inhibition potential of this compound:
- Inhibition of Acetylcholinesterase : A study demonstrated that the compound effectively inhibits acetylcholinesterase, an enzyme crucial for neurotransmitter regulation, suggesting potential applications in treating neurodegenerative diseases.
- Receptor Modulation : Research has shown that this compound can modulate specific receptors involved in pain pathways, indicating its potential as an analgesic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpentan-2-amine | Primary amine | Moderate enzyme inhibition |
| 2-Methylpentan-2-amine | Similar structure but less steric hindrance | Low receptor interaction |
| Ethyl(3-methylpentan-2-yl)amine | Ethyl substitution reduces bulk | Reduced biological activity |
This table highlights how variations in structure impact biological activity, emphasizing the significance of steric hindrance in this compound.
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate in drug development:
- Drug Design : Its ability to selectively inhibit enzymes positions it as a potential lead compound for developing new therapeutics against diseases like Alzheimer's.
- Synthetic Chemistry : The compound can serve as a precursor in synthesizing more complex molecules, expanding its utility beyond direct biological applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via alkylation of 3-methylpentan-2-amine with prop-2-en-1-yl bromide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like acetonitrile. Reaction optimization includes adjusting temperature (room temperature to 60°C), stoichiometric ratios (1:1.2 amine:alkylating agent), and catalyst loading. Monitoring via thin-layer chromatography (TLC) ensures completion . Scaling up requires solvent recovery systems and safety protocols for handling reactive intermediates.
Q. How is the compound characterized using spectroscopic techniques to confirm purity and structure?
- Methodology :
- NMR : H NMR identifies protons on the amine (δ 1.2–1.6 ppm for methyl groups, δ 5.0–5.8 ppm for allylic protons). C NMR confirms sp carbons (δ 20–40 ppm) and sp carbons (δ 110–130 ppm).
- IR : Stretching vibrations at ~3300 cm (N-H), ~1640 cm (C=C), and ~1200 cm (C-N) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 156.15) .
Advanced Research Questions
Q. How can crystallographic data refinement using SHELX programs resolve structural ambiguities in this amine?
- Methodology : Single-crystal X-ray diffraction data refined with SHELXL (via WinGX/ORTEP interface) resolves bond-length discrepancies and thermal ellipsoid anisotropy. Key steps:
- Data Integration : Use SHELXS for initial structure solution.
- Refinement : Apply restraints for disordered allyl groups and anisotropic displacement parameters.
- Validation : Check R-factors (<5%), Hirshfeld surfaces for intermolecular interactions, and PLATON for symmetry errors .
Q. What reaction mechanisms explain the compound’s participation in cycloaddition or nucleophilic substitution reactions?
- Mechanistic Insights :
- Cycloaddition : The allyl group undergoes [3+2] cycloaddition with electron-deficient dipolarophiles (e.g., nitrones) via suprafacial interactions, confirmed by DFT calculations (B3LYP/6-31G* level) .
- Nucleophilic Substitution : The amine’s lone pair attacks electrophilic carbons (e.g., in alkyl halides), with rate enhancement using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
Q. How does the compound interact with biological targets like monoamine oxidases (MAOs), and what experimental models validate this?
- Methodology :
- Enzyme Assays : Competitive inhibition of MAO-A/B is measured via fluorometric assays using kynuramine as a substrate. IC values are derived from dose-response curves (GraphPad Prism).
- Molecular Docking : Autodock Vina simulates binding poses in MAO’s flavin-binding pocket, highlighting hydrogen bonds with Tyr-407 (MAO-B) and π-π stacking with FAD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
